7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 537003-04-6
Cat. No.: VC5944807
Molecular Formula: C21H21N5O3
Molecular Weight: 391.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537003-04-6 |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.431 |
| IUPAC Name | 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-10-9-15(28-2)11-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
| Standard InChI Key | XUFHJLCAESVERQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Architecture and Physicochemical Properties
The molecular structure of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,triazolo[1,5-a]pyrimidine-6-carboxamide integrates a fused triazolopyrimidine core decorated with three critical substituents:
-
A 2,4-dimethoxyphenyl group at position 7, contributing to hydrophobic interactions and π-stacking potential.
-
A methyl group at position 5, enhancing steric stability.
-
An N-phenylcarboxamide moiety at position 6, facilitating hydrogen bonding with biological targets.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.431 g/mol |
| IUPAC Name | 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
| InChI Key | XUFHJLCAESVERQ-UHFFFAOYSA-N |
The compound’s solubility profile remains underexplored, though analogous triazolopyrimidines exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
The synthesis predominantly employs MCR strategies, enabling efficient construction of the triazolopyrimidine scaffold. A representative protocol involves:
-
Condensation: Reacting 2,4-dimethoxyphenylglyoxal with methyl carbazate to form a hydrazone intermediate.
-
Cyclization: Treating the intermediate with N-phenylcyanamide under microwave irradiation (100°C, 20 min), yielding the triazolopyrimidine core.
-
Functionalization: Introducing the carboxamide group via nucleophilic acyl substitution.
Advantages:
-
Catalyst-free conditions reduce purification complexity.
-
Microwave assistance enhances reaction efficiency (yield: ~78%) compared to conventional heating (yield: ~52%).
Biological Activities and Mechanistic Insights
CDK2 Inhibition and Antiproliferative Effects
The compound demonstrates potent inhibition of CDK2 (), a kinase critical for cell cycle progression from G1 to S phase. By binding to the ATP-binding pocket, it disrupts phosphorylation of retinoblastoma (Rb) protein, inducing G1 arrest and apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells: ).
Selectivity Profile
While highly active against CDK2, the compound exhibits >10-fold selectivity over CDK4 and CDK6, reducing off-target effects.
| Cell Line | Mechanism Confirmed | |
|---|---|---|
| MCF-7 (Breast) | 1.2 | CDK2 inhibition |
| A549 (Lung) | 2.5 | Apoptosis induction |
| HeLa (Cervical) | 1.8 | G1 phase arrest |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
| Compound (Position 7 Substituent) | CDK2 | Antiproliferative |
|---|---|---|
| 2,4-Dimethoxyphenyl (Target) | 0.18 | 1.2 |
| 2,5-Dimethoxyphenyl | 0.24 | 1.8 |
| 3,4-Dimethoxyphenyl | 0.89 | 3.4 |
The 2,4-dimethoxy configuration optimizes hydrophobic interactions with CDK2’s Phe80 residue, explaining its superior potency.
Future Research Directions
Pharmacokinetic Optimization
Despite promising efficacy, the compound exhibits limited aqueous solubility (predicted logP = 3.1). Structural modifications, such as introducing ionizable groups (e.g., tertiary amines), could enhance bioavailability.
Expansion into Non-Oncological Indications
Given the antimalarial activity of triazolopyrimidine derivatives , evaluating this compound against Plasmodium falciparum DHFR is warranted.
Nanodelivery Systems
Encapsulation in lipid nanoparticles (LNPs) may improve tumor targeting and reduce systemic toxicity. Preliminary studies show a 3.2-fold increase in tumor accumulation compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume